8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chlorotetrazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused tetrazole and quinazoline ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloroquinazoline with sodium azide, followed by cyclization to form the tetrazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Chlorotetrazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, amines, and thiols in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted tetrazoloquinazolines.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Reduction Products: Reduced forms of the quinazoline or tetrazole rings.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing antifungal, antibacterial, and anticancer agents.
Materials Science: Some derivatives exhibit fluorescent properties, making them useful in the development of luminescent materials and bioimaging probes.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, facilitating studies on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to various biological molecules.
Comparison with Similar Compounds
Quinazoline: A parent compound with a simpler structure, lacking the tetrazole ring.
Tetrazoloquinazolines: Compounds with similar fused ring systems but different substituents.
Uniqueness: 8-Chlorotetrazolo[1,5-c]quinazolin-5(6H)-one stands out due to its unique combination of a tetrazole and quinazoline ring, which imparts distinct chemical reactivity and biological activity. This dual-ring system enhances its potential as a versatile scaffold for drug development and materials science applications.
Properties
CAS No. |
54013-08-0 |
---|---|
Molecular Formula |
C8H4ClN5O |
Molecular Weight |
221.60 g/mol |
IUPAC Name |
8-chloro-6H-tetrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C8H4ClN5O/c9-4-1-2-5-6(3-4)10-8(15)14-7(5)11-12-13-14/h1-3H,(H,10,15) |
InChI Key |
BLMXGAHXNWSPOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)N3C2=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.